3-chloro-N-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide
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Overview
Description
3-chloro-N-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzamide core substituted with a 3-chloro group and a triazolopyridine moiety. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide typically involves multiple steps. One common approach starts with the preparation of the triazolopyridine moiety, which is then coupled with a benzamide derivative. The key steps include:
Formation of the Triazolopyridine Core: This can be achieved through the cyclization of appropriate precursors under reflux conditions in solvents like toluene.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The triazolopyridine moiety can be oxidized or reduced using agents like hydrogen peroxide or sodium borohydride, respectively.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the triazolopyridine ring.
Scientific Research Applications
3-chloro-N-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide involves its interaction with specific molecular targets. The triazolopyridine moiety is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines: These compounds share a similar triazole ring but differ in the fused ring system.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar heterocyclic structure but with different substitution patterns.
Uniqueness
What sets 3-chloro-N-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide apart is its specific substitution pattern, which can lead to unique interactions with biological targets and distinct chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-chloro-N-(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c1-9-17-18-13-6-5-12(8-19(9)13)16-14(20)10-3-2-4-11(15)7-10/h2-4,7,12H,5-6,8H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEATOKKJKNJNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CC(CC2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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